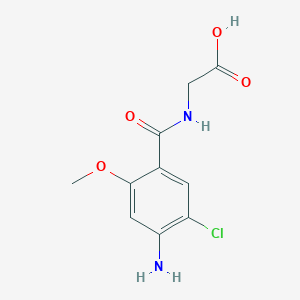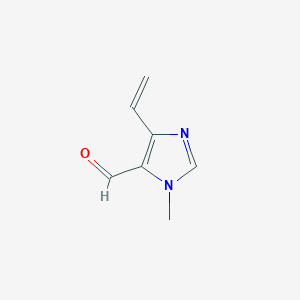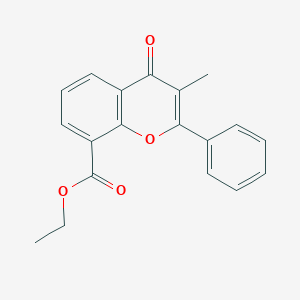![molecular formula C15H23N5O14P2 B126358 [(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine-5-Diphosphoribose is a metabolite of nicotinamide adenine dinucleotide (NAD+). It is a key molecule involved in various cellular processes, particularly in DNA repair and apoptosis signaling. Adenosine-5-Diphosphoribose is known to activate the transient receptor potential melastatin 2 (TRPM2) channel, which is a Ca2+, Na+, and K+ permeable cation channel .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-5-Diphosphoribose typically involves the protection of hydroxyl groups followed by selective cleavage and phosphitylation. One common method includes protecting both hydroxyl groups as the TBDMS ether, followed by selective cleavage of the primary ether and phosphitylation with a protected phosphoramidite. This is followed by oxidation under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for Adenosine-5-Diphosphoribose are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Adenosine-5-Diphosphoribose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and functionality.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can introduce new functional groups, altering the molecule’s properties .
科学研究应用
Adenosine-5-Diphosphoribose has several scientific research applications:
作用机制
Adenosine-5-Diphosphoribose exerts its effects by binding to the cytosolic C-terminal NudT9-homology domain of the TRPM2 channel. This binding activates the channel, allowing the influx of Ca2+, Na+, and K+ ions. This activation plays a crucial role in various cellular processes, including Ca2+ signaling and chemotaxis . Additionally, it is involved in the formation of poly (ADP-ribose), which is essential for DNA repair and apoptosis .
相似化合物的比较
Similar Compounds
Adenosine-5-Triphosphate (ATP): Another important nucleotide involved in energy transfer within cells.
Nicotinamide Adenine Dinucleotide (NAD+): A coenzyme involved in redox reactions and a precursor to Adenosine-5-Diphosphoribose.
Cyclic Adenosine Monophosphate (cAMP): A second messenger important in many biological processes.
Uniqueness
Adenosine-5-Diphosphoribose is unique due to its specific role in activating the TRPM2 channel and its involvement in poly (ADP-ribose) formation. This makes it distinct from other similar compounds like ATP and NAD+, which have different primary functions within the cell .
属性
分子式 |
C15H23N5O14P2 |
|---|---|
分子量 |
559.32 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |
InChI 键 |
SRNWOUGRCWSEMX-ZQSHOCFMSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
同义词 |
2 0-demethoxy-20-((4-azidobenzoyl)oxy)maytansinol-3-isobutyrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



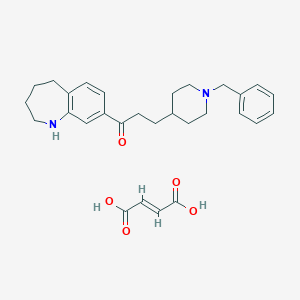
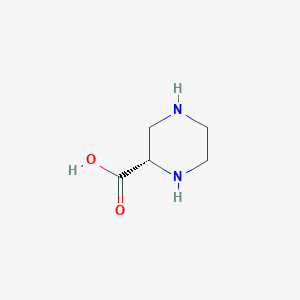
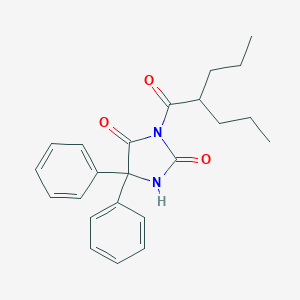

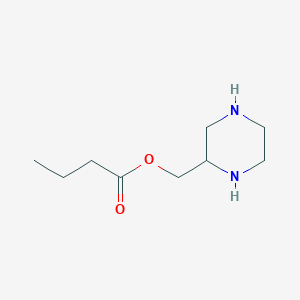
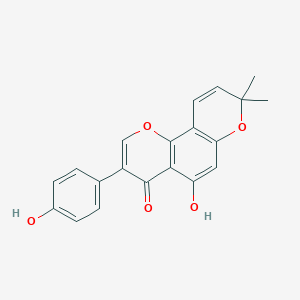
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)

![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
